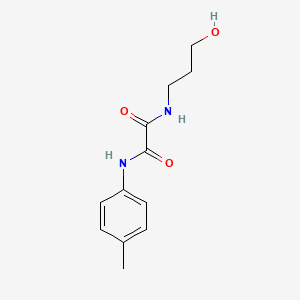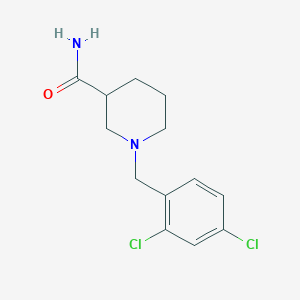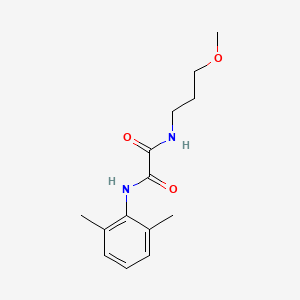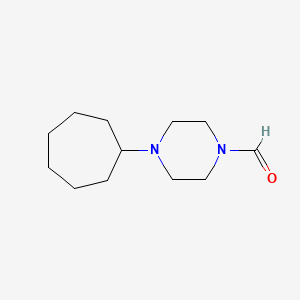![molecular formula C18H19BrN2O2S B5205397 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide exhibits a range of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death and survival. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide. One area of research involves the development of more potent analogs of this compound that exhibit even greater anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases. Finally, studies are needed to determine the potential toxicity of this compound in humans, as well as its potential for use in clinical trials.
Métodos De Síntesis
The synthesis of 2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide involves the reaction of 2-bromo-4,5-dimethylacetanilide with ethyl 2-bromoacetate, followed by the addition of thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of research involves the use of this compound as a potential anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative effects on a range of cancer cell lines, making it a promising candidate for further research.
Propiedades
IUPAC Name |
2-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c1-12-8-15(19)16(9-13(12)2)21-18(23)11-24-10-17(22)20-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFJLZNNEOVVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)


![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5205381.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)